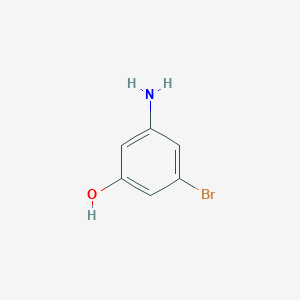

3-Amino-5-bromophenol

説明

Significance of Phenolic Compounds in Organic Synthesis and Medicinal Chemistry

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry and feature prominently in medicinal applications. wikipedia.org They are prevalent in nature and are found in many FDA-approved small-molecule pharmaceuticals. acs.org In 2020, phenols and their ether derivatives were present in 62% of approved small-molecule drugs, highlighting their enduring importance in drug design. acs.org The hydroxyl group of phenols is acidic, with pKa values typically between 10 and 12, making them more acidic than aliphatic alcohols. wikipedia.org This acidity allows them to participate in a variety of chemical reactions, including esterification and condensation with aldehydes and ketones. wikipedia.org

The biological activities of phenolic compounds are closely linked to their chemical structure. ijhmr.comresearchgate.net They are well-known for their antioxidant properties, which are crucial in combating oxidative stress in biological systems. ijhmr.comresearchgate.netnih.gov This antioxidant capacity, along with anti-inflammatory, antibacterial, and anticancer activities, makes them significant in the development of therapeutics. ijhmr.comnih.gov Phenolic compounds are key phytochemicals obtained from plant sources like fruits, vegetables, and herbs. ijhmr.comresearchgate.net Their diverse structures, particularly in flavonoids, contribute to a wide range of health benefits. ijhmr.comresearchgate.net

The Role of Halogenation in Modulating Molecular Properties and Reactivity

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful strategy in medicinal chemistry to modulate the properties of a compound. nih.gov Approximately one-third of drugs in clinical trials are halogenated, underscoring the importance of this chemical modification. nih.gov The incorporation of halogens can significantly alter a molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. researchgate.netresearchgate.net For instance, halogenation can enhance a drug's ability to cross biological membranes, like the blood-brain barrier, and can fill small hydrophobic pockets in protein targets. researchgate.netmdpi.com

Overview of Amino-Substituted Phenols in Contemporary Chemical Sciences

Amino-substituted phenols, or aminophenols, are bifunctional compounds that contain both an amino and a hydroxyl group attached to an aromatic ring. The presence of both an electron-donating amino group and a hydroxyl group influences the electronic environment of the aromatic ring, affecting its reactivity in chemical transformations. researchgate.net The relative positions of these functional groups give rise to different isomers (ortho-, meta-, and para-aminophenol), each with distinct chemical properties and applications.

The amino group can alter the physical and chemical properties of the phenol (B47542). For example, computational studies have shown that amino substitution can affect the excited-state hydrogen transfer of the phenolic hydroxyl group. researchgate.net The lone pair of electrons on the nitrogen atom can participate in resonance, influencing the aromatic character of the ring. eurjchem.com Aminophenols serve as versatile intermediates in the synthesis of a wide range of compounds, including dyes, pharmaceuticals, and other specialty chemicals. acs.orgacs.org For instance, they are used in reactions to form novel spirobis[1,3,2-benzoxazaphosphole] systems and are key starting materials in the Mannich reaction. acs.orgacs.org

Contextualizing 3-Amino-5-bromophenol within the Broader Class of Substituted Bromophenols

This compound is a specific example of a halogenated aminophenol, possessing an amino group and a bromine atom at the meta positions relative to the hydroxyl group. Its chemical formula is C₆H₆BrNO, and its molecular weight is 188.02 g/mol . chemicalbook.comcymitquimica.com This compound belongs to the broader class of substituted bromophenols, which are widely used as intermediates in organic synthesis.

The positions of the amino, bromo, and hydroxyl groups on the aromatic ring dictate the molecule's reactivity and potential applications. For example, isomers like 2-amino-6-bromophenol (B1283759) might be preferred in dye chemistry, while other isomers are prioritized in drug synthesis due to steric and electronic factors. Substituted bromophenols, in general, are known to exhibit biological activities, including antioxidant properties, which are enhanced by the presence of the hydroxyl group. The bromine atom can participate in halogen bonding and can be a site for nucleophilic substitution reactions, allowing for the introduction of other functional groups. smolecule.com This makes compounds like this compound valuable building blocks for creating more complex and potentially bioactive molecules for use in pharmaceuticals and materials science. smolecule.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-amino-5-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITPOGKUUPJAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-38-2 | |

| Record name | 3-Amino-5-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Amino 5 Bromophenol

Established Synthetic Routes for Aminophenols and Halogenated Phenols

The synthesis of aminophenols and halogenated phenols is fundamental to the production of a wide array of chemical intermediates and active pharmaceutical ingredients.

Aminophenols are commonly produced through the reduction of nitrophenols. chemcess.com This can be achieved using various reducing agents, including iron in a mildly acidic solution or through catalytic hydrogenation with catalysts like palladium or platinum on carbon. chemcess.comgoogle.com The choice of reducing conditions is crucial to avoid over-reduction or side reactions. For instance, the Béchamp reaction, using iron and hydrochloric acid, is a long-standing industrial method for creating amines from nitro compounds. nih.gov More modern approaches include electrolytic reduction and enzymatic conversions, which offer greener alternatives. chemcess.comrsc.org A recent transition-metal-free method involves the dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines using TEMPO as a mild oxidant. cas.cn

Halogenated phenols are typically synthesized via electrophilic aromatic substitution on a phenol (B47542) starting material. google.com However, controlling the regioselectivity of this reaction can be challenging due to the strong activating nature of the hydroxyl group, often leading to mixtures of ortho- and para-isomers and polyhalogenated products. scientificupdate.com To overcome this, methods involving directing groups have been developed. For example, ortho-lithiation of O-aryl N-isopropylcarbamates allows for the regioselective introduction of halogens. thieme-connect.comresearchgate.net Other strategies include the use of specific brominating agents like KBr with ZnAl–BrO3−–layered double hydroxides or HBr with sterically hindered sulfoxides to favor the formation of a particular isomer. mdpi.comnih.govsioc-journal.cn The Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a copper halide, is another classic method for introducing a halogen at a specific position on the aromatic ring. orgsyn.org

Alternative Synthetic Approaches and Methodological Advancements

Research continues to explore more efficient and selective methods for the synthesis of functionalized phenols.

Achieving high regioselectivity in the direct bromination of phenols is a significant area of research. The inherent directing properties of the hydroxyl group favor substitution at the ortho and para positions. Several strategies have been developed to influence the selectivity of this reaction.

One approach involves the use of specific catalyst systems. For example, the use of KBr and ZnAl–BrO3−–layered double hydroxides has been shown to be a highly regioselective method for the mono-bromination of phenols, strongly favoring the para position. mdpi.comnih.gov If the para position is blocked, bromination occurs at the ortho position. mdpi.comnih.gov

Another strategy employs sterically hindered reagents. The use of HBr in conjunction with sulfoxides bearing bulky substituents has been demonstrated to achieve high regioselectivity for para-bromination, with the steric hindrance of the reagent system playing a key role in directing the electrophilic attack. sioc-journal.cnccspublishing.org.cn

Furthermore, catalyst-controlled ortho-halogenation has been achieved using ammonium (B1175870) salt catalysis. scientificupdate.com An ammonium salt is thought to form an N-halo intermediate which, through hydrogen bonding with the phenolic proton, directs the halogen to the ortho position. scientificupdate.com These advancements in controlling regioselectivity offer potential alternative pathways for the synthesis of specifically substituted bromophenols.

Influence of Protecting Groups and Catalysts on Yield and Selectivity

The synthesis of complex organic molecules often requires the strategic use of protecting groups to prevent unwanted side reactions at sensitive functional groups. libretexts.org In the context of 3-Amino-5-bromophenol and its derivatives, protecting groups for both the amino and hydroxyl functionalities are crucial for achieving high yields and regioselectivity. libretexts.orgorganic-chemistry.org

The amino group, being nucleophilic, is susceptible to a range of reactions, including oxidation and alkylation. libretexts.org To circumvent this, the amino group can be temporarily converted into a less reactive form, such as a carbamate. organic-chemistry.org A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. google.com This group can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) and is stable under many reaction conditions but can be readily removed with acid. google.comiris-biotech.de Another widely used protecting group is the fluorenylmethyloxycarbonyl (Fmoc) group, which is notable for its removal under basic conditions, offering an orthogonal protection strategy when used in conjunction with acid-labile groups like Boc. organic-chemistry.org

Similarly, the hydroxyl group of the phenol can be protected to prevent its acidic proton from interfering with reactions or to avoid its participation in undesired ether or ester formations. willingdoncollege.ac.in Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) ethers, are common choices for protecting alcohols. willingdoncollege.ac.in Their steric bulk can also influence the stereochemical outcome of nearby reactions. willingdoncollege.ac.in

Catalysts play an equally vital role in directing the synthesis towards the desired product. In reactions involving the formation of carbon-carbon or carbon-heteroatom bonds, transition metal catalysts are frequently employed. For instance, palladium-catalyzed coupling reactions are instrumental in forming new bonds at the bromine-substituted position of the phenol ring. google.com The choice of catalyst and ligands can significantly impact the reaction's efficiency and selectivity. For example, in a synthesis of 3-amino-5-bromoquinoline, palladium acetate (B1210297) in conjunction with a specific phosphine (B1218219) ligand, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, was used to facilitate the coupling of an amine. google.com

In reduction reactions, such as the conversion of a nitro group to an amino group, catalysts like Raney nickel are often used. google.com However, the choice of catalyst can be critical to avoid undesired side reactions like debromination. google.com Modified Raney-Ni catalysts, for instance, have been developed to enhance selectivity and prevent the loss of the bromine atom during hydrogenation. google.com

The interplay between protecting groups and catalysts is a key consideration in multi-step syntheses. The stability of the protecting group must be compatible with the conditions of the catalyzed reaction, and the catalyst should not promote the premature removal of the protecting group. iris-biotech.de

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. researchgate.net The synthesis of this compound and its derivatives can be made more sustainable by incorporating these principles.

One key aspect is the use of greener solvents. Traditional organic syntheses often rely on volatile and toxic solvents. Research has shown that solvents like ethanol (B145695) can be effective and more environmentally friendly alternatives in certain reactions. researchgate.net Water is also being explored as a green solvent for various synthetic transformations. researchgate.net

The use of efficient and recyclable catalysts is another cornerstone of green chemistry. mdma.ch Heterogeneous catalysts, which are in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and potential product contamination. mdma.ch For example, the development of modified Raney-Ni catalysts not only improves selectivity but also aligns with green chemistry goals by being a reusable solid catalyst. google.com

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a critical consideration. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve atom economy and reduce waste by eliminating the need for intermediate purification steps. sioc-journal.cn A one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid has been reported, demonstrating a greener and more efficient route. sioc-journal.cn

Furthermore, the development of catalytic hydrogenation processes to replace older reduction methods that generate large amounts of waste, such as those using iron powder in acidic conditions, represents a significant step towards a more sustainable synthesis. google.comgoogle.com

Purity, Characterization, and Analytical Techniques for Synthetic Validation

Ensuring the purity and confirming the structure of the synthesized this compound is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purification: Column chromatography using silica (B1680970) gel with a gradient of solvents like ethyl acetate and hexane (B92381) is a standard method for purifying the crude product. Recrystallization from a suitable solvent system, such as ethanol and water, is another effective technique to obtain the compound in high purity.

Characterization and Analytical Validation:

A suite of analytical methods is used to confirm the identity and structure of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools for structural elucidation. ¹H NMR provides information about the number and chemical environment of the protons, while ¹³C NMR reveals the carbon skeleton of the molecule. youtube.com Specific chemical shifts and coupling patterns in the aromatic region can confirm the substitution pattern on the benzene (B151609) ring.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H and O-H stretches of the amino and hydroxyl groups, respectively, would be expected in the spectrum of this compound.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the molecule with high accuracy.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. chemicalbook.com By comparing the retention time of the synthesized product with that of a reference standard, its identity can be supported, and the presence of impurities can be quantified.

These analytical techniques, when used in concert, provide a comprehensive validation of the synthesis, ensuring that the obtained this compound meets the required purity and structural specifications for its intended applications. reddit.com

Reactivity and Chemical Transformations of 3 Amino 5 Bromophenol

Aromatic Electrophilic Substitution Reactions on 3-Amino-5-bromophenol

Aromatic electrophilic substitution is a fundamental reaction for benzene (B151609) and its derivatives. In this compound, the existing substituents on the aromatic ring govern the position and rate of incoming electrophiles.

Directing Effects of Amino and Hydroxyl Groups

Both the amino (-NH2) and hydroxyl (-OH) groups are powerful activating groups and ortho-, para-directors in aromatic electrophilic substitution reactions. researchgate.netlkouniv.ac.in This is due to their ability to donate electron density to the benzene ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution process. lkouniv.ac.in The lone pairs of electrons on the nitrogen and oxygen atoms can be delocalized into the ring, increasing the nucleophilicity of the ortho and para positions relative to the meta position. researchgate.netlkouniv.ac.in

In the case of this compound, the positions ortho and para to the amino group are C2, C4, and C6. Similarly, the positions ortho and para to the hydroxyl group are C2, C4, and C6. Therefore, these positions are highly activated towards electrophilic attack. However, the directing effects are synergistic, strongly favoring substitution at the C2, C4, and C6 positions.

It is important to consider that under acidic conditions, the amino group can be protonated to form an ammonium (B1175870) group (-NH3+). researchgate.net This group is deactivating and a meta-director due to its electron-withdrawing inductive effect. researchgate.net This can complicate the reaction, leading to a mixture of products depending on the reaction conditions. researchgate.net

Steric Hindrance Considerations in Aromatic Substitution

While the electronic effects of the amino and hydroxyl groups strongly favor substitution at the C2, C4, and C6 positions, steric hindrance can play a significant role in determining the final product distribution. researchgate.net The position C2, situated between the amino and hydroxyl groups, is sterically hindered. researchgate.net The approach of a bulky electrophile to this position would be impeded by the adjacent substituents. researchgate.net

Therefore, electrophilic substitution is more likely to occur at the less hindered C4 and C6 positions. For instance, in reactions involving bulky electrophiles, the para-substituted product is often favored. researchgate.net The relative bulk of the incoming electrophile and the substituents on the ring will influence the ratio of ortho to para products. msu.edu

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups ortho and/or para to the leaving group to activate the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org

In this compound, the bromine atom can act as a leaving group. However, the amino and hydroxyl groups are electron-donating, which deactivates the ring for nucleophilic attack. Therefore, nucleophilic aromatic substitution on this compound is generally difficult and requires harsh reaction conditions.

For a nucleophilic aromatic substitution to proceed, the reaction typically follows a two-step addition-elimination mechanism. libretexts.org The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org The presence of electron-withdrawing groups helps to stabilize the negative charge of the Meisenheimer complex, thus facilitating the reaction. masterorganicchemistry.com

Derivatization Strategies for this compound

The amino and hydroxyl groups of this compound provide versatile handles for further chemical modifications, allowing for the synthesis of a wide range of derivatives. smolecule.com

Modification of the Amino Group: Amidation and Alkylation

The amino group in this compound can readily undergo acylation with acyl chlorides or acid anhydrides to form amides. This reaction, known as amidation, is a common strategy to protect the amino group or to introduce new functionalities. For example, the reaction with benzoyl chloride in the presence of a base leads to the formation of the corresponding N-benzoyl derivative. jst.go.jp

Alkylation of the amino group can also be achieved, though it can be less straightforward due to the possibility of multiple alkylations leading to secondary and tertiary amines, and even quaternary ammonium salts. ncert.nic.in Selective N-alkylation can sometimes be achieved by first forming an imine, which is then reduced. researchgate.net Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another method for controlled alkylation. oup.com

Modifications at the Hydroxyl Group: Ether and Ester Formation

The hydroxyl group of this compound can be converted into an ether through the Williamson ether synthesis. edubirdie.com This reaction involves deprotonating the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. edubirdie.com This method allows for the introduction of a variety of alkyl or aryl groups. The synthesis of diaryl ethers can also be achieved through coupling reactions, for instance, using iodonium (B1229267) salts. aua.gr

Esterification of the phenolic hydroxyl group can be accomplished by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction is analogous to the acylation of the amino group and provides a route to various ester derivatives.

Reactions Involving the Bromine Substituent: Cross-Coupling Reactions and Halogen Exchange

The bromine atom in this compound is a key functional group that readily participates in several types of reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound. For instance, this compound can be reacted with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to yield biaryl compounds. researchgate.net This method is widely used in the synthesis of complex molecules, including pharmaceutical agents. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. researchgate.netlibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds. acsgcipr.org It allows for the coupling of the bromine group of this compound with various amines. This transformation is crucial for introducing nitrogen-containing moieties into the aromatic ring, a common feature in many biologically active compounds. acsgcipr.orgresearchgate.net The choice of phosphine (B1218219) ligands is critical for the success of this reaction. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. walisongo.ac.idnih.gov It is an efficient method for synthesizing aryl alkynes, which are important intermediates in medicinal chemistry and materials science. walisongo.ac.idacs.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govlucp.net

Ullmann Condensation: This copper-catalyzed reaction can be used to form diaryl ethers by coupling this compound with another phenol. wikipedia.orgnih.gov While classic Ullmann conditions often require harsh conditions, modern methods with ligands allow the reaction to proceed under milder temperatures. nih.govoregonstate.edu

Halogen Exchange:

The bromine atom of this compound can be exchanged for other halogens, such as iodine, through halogen-metal exchange reactions. This is often achieved by treating the compound with an organolithium reagent followed by an iodine source. nih.gov This transformation can be useful for subsequent cross-coupling reactions, as aryl iodides are generally more reactive than aryl bromides. libretexts.org The regioselectivity of the halogen-metal exchange can be influenced by the directing effects of the other substituents on the aromatic ring. organic-chemistry.org

Interactive Data Table: Cross-Coupling Reactions of this compound

| Reaction Type | Catalyst/Reagents | Product Type | Key Features |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Boronic Acids, Base | Biaryls | Forms C-C bonds; widely used in pharmaceutical synthesis. researchgate.net |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Phosphine Ligands, Amine, Base | Aryl Amines | Forms C-N bonds; crucial for introducing nitrogen-containing groups. acsgcipr.org |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Terminal Alkyne, Base | Aryl Alkynes | Forms C-C triple bonds; important in medicinal chemistry. walisongo.ac.idnih.gov |

| Ullmann Condensation | CuI, Phenol, Base | Diaryl Ethers | Forms C-O bonds; modern methods allow for milder conditions. wikipedia.orgnih.gov |

Complex Molecule Synthesis Utilizing this compound as a Building Block

The trifunctional nature of this compound makes it an exceptionally useful building block for the synthesis of a wide array of complex molecules. huatengsci.com

Integration into Heterocyclic Systems

The amino and hydroxyl groups of this compound provide reactive sites for the construction of various heterocyclic rings. For example, these groups can undergo condensation reactions with suitable bifunctional reagents to form fused heterocyclic systems. The bromine atom can then be used for further functionalization of the heterocyclic core through cross-coupling reactions, allowing for the generation of diverse molecular scaffolds.

Role in Pharmaceutical Intermediate Production

This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds. huatengsci.comclockss.org Its structural features are present in various biologically active molecules, including kinase inhibitors. nih.govnih.gov For instance, the aminophenol core is a common motif in drugs targeting protein kinases, which are crucial in cancer therapy. researchgate.netmdpi.com The ability to modify the molecule at three different positions allows for the fine-tuning of its pharmacological properties.

Applications in Combinatorial Chemistry

Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for high-throughput screening. copbela.orgslideshare.net this compound is an ideal scaffold for combinatorial library synthesis due to its multiple points of diversification. The amino and hydroxyl groups can be readily derivatized, and the bromine atom can be subjected to a variety of cross-coupling reactions. This allows for the creation of a vast number of structurally diverse molecules from a single starting material, significantly accelerating the drug discovery process. uomustansiriyah.edu.iqresearchgate.net

Interactive Data Table: Applications of this compound in Synthesis

| Application Area | Synthetic Strategy | Significance |

| Heterocyclic Synthesis | Condensation reactions followed by cross-coupling. huatengsci.com | Access to diverse and complex heterocyclic scaffolds. |

| Pharmaceutical Intermediates | Used as a core structure for kinase inhibitors and other drugs. huatengsci.comclockss.orgnih.gov | Enables the synthesis of potent and selective therapeutic agents. researchgate.netmdpi.com |

| Combinatorial Chemistry | Derivatization of amino/hydroxyl groups and cross-coupling of the bromo group. | Rapid generation of large compound libraries for drug discovery. copbela.orgresearchgate.net |

Computational Chemistry and Modeling Studies on 3 Amino 5 Bromophenol

Quantum Chemical Calculations: DFT Studies for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-amino-5-bromophenol. These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

DFT studies typically begin with geometry optimization of the molecule to find its most stable three-dimensional arrangement. For aromatic compounds like this compound, this involves determining the precise bond lengths and angles within the benzene (B151609) ring and its substituents. The presence of the amino (-NH2), hydroxyl (-OH), and bromine (-Br) groups influences the electron distribution and geometry of the phenyl ring. acs.org For instance, the substitution of phenol (B47542) with electron-withdrawing groups like bromine can lead to a slight shortening of the C-C and C-O bonds. acs.org

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining a molecule's reactivity; a smaller gap generally suggests higher reactivity. researchgate.net

Several quantum chemical parameters derived from HOMO and LUMO energies help to quantify the reactivity of this compound. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when a molecule accepts an electron.

Electronegativity (χ): The ability of a molecule to attract electrons.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Global Softness (σ): The reciprocal of global hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. researchgate.net

Calculations for similar brominated phenolic compounds have shown that the presence of bromine can enhance fluorescence and binding affinity compared to other analogs. The aminomethyl group, when present, can facilitate hydrogen bonding, which is critical for interactions with biological targets. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Molecular Docking and Virtual Screening in Drug Discovery

Molecular docking and virtual screening are powerful computational techniques used in drug discovery to predict the binding orientation and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. mdpi.com These methods are instrumental in identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Virtual screening involves the rapid computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. biorxiv.org For a compound like this compound, this process would involve docking it into the active site of various proteins implicated in disease pathways. The scoring functions used in docking programs estimate the binding affinity, allowing for the ranking of compounds and the selection of promising candidates for further experimental testing. biorxiv.org

Ligand-Protein Interaction Analysis

Once a potential protein target is identified, molecular docking provides detailed insights into the specific interactions between the ligand (this compound) and the protein's amino acid residues. nih.gov These interactions are crucial for the stability of the ligand-protein complex and can include:

Hydrogen Bonds: The amino and hydroxyl groups of this compound are capable of forming hydrogen bonds with appropriate donor or acceptor residues in the protein's binding pocket. mdpi.com These are strong, directional interactions that significantly contribute to binding affinity.

Hydrophobic Interactions: The benzene ring of this compound can engage in hydrophobic interactions with nonpolar amino acid residues. mdpi.com

Halogen Bonds: The bromine atom can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site on the protein. researchgate.net

The analysis of these interactions helps to rationalize the binding mode and affinity of the compound and can guide the design of more potent and selective derivatives. nih.gov

Identification of Potential Molecular Targets

Through virtual screening and molecular docking studies, potential molecular targets for this compound and its derivatives can be identified. For instance, bromophenols isolated from marine algae have been shown to inhibit enzymes like tyrosinase and protein tyrosine phosphatase-1B (PTP1B), which are targets for hyperpigmentation disorders and diabetes, respectively. mdpi.comresearchgate.net Docking studies have revealed that these compounds bind to the active sites of these enzymes, forming key interactions with catalytic residues. researchgate.net

In one study, a series of novel nitrogen-containing heterocycle bromophenols were synthesized and evaluated for their cytoprotective activity. mdpi.com Molecular docking studies suggested that these compounds could bind to the Keap1-Kelch domain, a key regulator of the Nrf2 antioxidant response pathway. mdpi.com This suggests that Keap1 could be a potential molecular target for bromophenol derivatives. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a powerful computational approach to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can be employed to investigate its conformational flexibility and the stability of its interactions with biological targets. biorxiv.org

In an MD simulation, the motion of each atom in the system is calculated by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule, revealing its preferred shapes and the energy barriers between different conformations. For a relatively small and flexible molecule like this compound, understanding its conformational preferences is crucial, as only specific conformations may be able to bind effectively to a target protein.

When this compound is docked into a protein's active site, MD simulations can be used to assess the stability of the resulting complex. jmchemsci.com By simulating the complex in a realistic environment (e.g., in water), it is possible to observe whether the ligand remains bound to the protein or dissociates over time. The analysis of the simulation trajectory can reveal fluctuations in the ligand's position and orientation within the binding pocket, as well as changes in the protein's structure upon ligand binding. This information provides a more dynamic and realistic picture of the ligand-protein interaction than can be obtained from static docking poses alone. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational data, particularly from quantum chemical calculations and molecular docking, can play a significant role in establishing these relationships for compounds like this compound and its derivatives.

By computationally evaluating a series of related compounds, it is possible to identify key structural features that are important for activity. For example, a study on α-ketoheterocycle inhibitors of diacylglycerol lipase (B570770) α found that electron-withdrawing substituents at a specific position on the heterocyclic ring increased inhibitor potency. nih.gov This type of analysis can be applied to derivatives of this compound to understand the effects of modifying the amino, hydroxyl, or bromine substituents, or by introducing new functional groups.

Computational SAR can guide the design of new, more potent compounds. For instance, if docking studies reveal that a particular region of the binding pocket is not occupied by the ligand, new derivatives can be designed to extend into this region and form additional favorable interactions. Similarly, if quantum chemical calculations suggest that a particular modification would enhance the desired electronic properties of the molecule, this can be prioritized for synthesis. This iterative process of computational design and experimental testing can significantly accelerate the drug discovery process.

Predictive Modeling of Chemical Reactions and Pathways

Computational chemistry also offers tools for predicting the outcomes of chemical reactions and elucidating reaction pathways. For a compound like this compound, this can be valuable for both its synthesis and its potential metabolic fate.

Predictive models, often based on machine learning algorithms trained on large datasets of known reactions, can suggest potential synthetic routes to this compound or its derivatives. arxiv.org These models can help chemists to identify efficient and high-yielding reaction conditions, minimizing the need for extensive experimental optimization.

Furthermore, computational methods can be used to study the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine the most likely reaction pathway and to identify potential byproducts. This can be particularly useful for understanding the metabolism of this compound in biological systems. For example, computational models can predict which sites on the molecule are most susceptible to enzymatic modification, such as oxidation by cytochrome P450 enzymes. wur.nl This information is crucial for assessing the potential toxicity and pharmacokinetic properties of the compound.

Biological Activities and Mechanistic Investigations of 3 Amino 5 Bromophenol and Its Derivatives

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of 3-aminophenol have been synthesized and evaluated for their in vitro antimicrobial properties. researchgate.netsemanticscholar.org These studies often involve the creation of Schiff bases, which are compounds containing a carbon-nitrogen double bond, to explore a range of biological activities. researchgate.net

Bromophenol derivatives have demonstrated notable antibacterial capabilities, particularly against Gram-positive bacteria. nih.govmdpi.com One study explored derivatives as potential agents against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov A specific simple molecule, 3-bromo-2,6-dihydroxyacetophenone, exhibited significant anti-S. aureus activity, including against the drug-resistant MRSA strain. nih.gov The antibacterial action of these compounds was pronounced against S. aureus and MRSA, while they showed lesser effects on the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov

In a series of synthesized 3-aminophenol derivatives, several compounds showed good activity against the bacterial strains tested. researchgate.netsemanticscholar.org For example, certain Schiff base derivatives of 3-aminophenol demonstrated significant zones of inhibition against bacteria such as E. coli and X. campestris. researchgate.net

Table 1: Antibacterial Activity of Selected Bromophenol Derivatives

| Compound | Target Bacteria | Activity Noted | Source |

|---|---|---|---|

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus, MRSA | Good anti-S. aureus activity. | nih.gov |

| 3-aminophenol derivatives (Schiff bases) | E. coli, X. campestris | Showed good antimicrobial activity. | researchgate.net |

The antifungal potential of 3-aminophenol derivatives has also been investigated. researchgate.net In a study of various synthesized compounds, specific derivatives exhibited significant percentage inhibition against tested fungal strains. researchgate.net For instance, compound 5b showed 55% inhibition, and compound 3e demonstrated 68% inhibition against the fungal strains used in the study. researchgate.net

Structure-activity relationship (SAR) studies help in understanding how the chemical structure of a compound influences its biological activity. For antimicrobial bromophenol derivatives, it has been noted that the presence and position of certain functional groups are crucial. nih.govnih.gov For instance, the combination of a ketone group with a hydroxy group appears to be important for activity. nih.gov In a study on 3-arylcoumarins, a nitro substituent at the 6-position of the coumarin moiety was found to be essential for antibacterial activity, whereas the introduction of an amino group seemed to decrease this activity. nih.gov Furthermore, dihydroxy substitution has been suggested to exhibit better activity than monosubstitution. nih.gov

Anticancer Activity and Associated Molecular Pathways

Bromophenols, a class of natural marine products, and their synthetic derivatives have attracted significant attention for their potent anticancer activities. nih.gov These compounds have been shown to exhibit antiproliferative effects against various cancer cell lines through diverse biological mechanisms, including the induction of apoptosis and the inhibition of cell migration. nih.gov

A number of studies have demonstrated the cytotoxic effects of bromophenol derivatives against a panel of human cancer cell lines. nih.govresearchgate.net In one study, a series of bromophenol hybrids with N-containing heterocyclic moieties were evaluated, with thirteen of these compounds showing significant inhibitory activity against five human cancer cell lines: A549 (lung), Bel7402 (liver), HepG2 (liver), HCT116 (colon), and Caco2 (colon). nih.govresearchgate.net The promising compound 17a was found to induce cell cycle arrest and apoptosis in A549 cells. nih.govresearchgate.net

Another study on aminothiazole-paeonol derivatives showed higher potency against AGS (gastric) and HT-29 (colorectal) cancer cell lines compared to the common chemotherapy agent 5-fluorouracil (5-FU). researchgate.net Furthermore, bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM), a natural bromophenol, was found to have cytotoxic activity on a wide range of tumor cells, including BEL-7402 liver cancer cells with an IC50 of 8.7 μg/mL. mdpi.com

Table 2: Cytotoxicity of Selected Bromophenol and Aminophenol Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast) | 6.25 µM | rsc.org |

| Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 (Breast) | 8.18 µM | rsc.org |

| Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) | BEL-7402 (Liver) | 8.7 µg/mL | mdpi.com |

| Aminothiazole-benzazole-based amide derivatives | MCF-7 (Breast), A549 (Lung) | 17.2 to 80.6 μM | researchgate.net |

Beyond cytotoxicity, derivatives of 3-amino-5-bromophenol have been shown to inhibit key processes in cancer metastasis, such as cell migration and invasion. nih.govrsc.org The natural marine bromophenol BDDPM was found to induce cancer cell detachment by decreasing adherence to the extracellular matrix. mdpi.com At low concentrations (5.0 μg/mL), BDDPM significantly inhibited cell adhesion, migration, and invasion of BEL-7402 liver cancer cells. mdpi.com Higher doses (10.0 μg/mL) completely inhibited the migration of these cells. mdpi.com

Similarly, a marine algae-derived bromophenol, bis(2,3,6-tribromo-4,5-dihydroxybenzyl)ether (BTDE), was shown to inhibit the migration and invasion of human umbilical vein endothelial cells and A549 lung cancer cells. mdpi.com Furthermore, certain imamine-1,3,5-triazine derivatives have demonstrated the ability to inhibit the migration, invasion, and adhesion of MDA-MB-231 breast cancer cells. rsc.org This anti-metastatic activity is a crucial aspect of their potential as anticancer therapeutic agents. mdpi.com

Mechanisms of Action in Anticancer Contexts

Derivatives of this compound have demonstrated notable anticancer activities through a variety of mechanisms, primarily centered on the induction of apoptosis (programmed cell death) and cell cycle arrest. These actions are often mediated by the generation of reactive oxygen species (ROS).

One of the primary anticancer mechanisms of bromophenol derivatives is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. The novel bromophenol derivative BOS-102, for instance, has been shown to induce apoptosis in human A549 lung cancer cells by increasing the generation of ROS. nih.govnih.gov This elevation in ROS leads to a decrease in the mitochondrial membrane potential, which in turn triggers the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov The release of cytochrome c activates a cascade of caspase enzymes, including caspase-3, and leads to the cleavage of poly (ADP-ribose) polymerase (PARP). nih.govnih.gov Furthermore, these derivatives can modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes apoptosis. nih.govnih.gov

In addition to inducing apoptosis, bromophenol derivatives can also exert their anticancer effects by causing cell cycle arrest. Studies have shown that these compounds can block cell proliferation by inducing G0/G1 phase arrest in cancer cells. nih.govnih.govnih.govresearchgate.net This is achieved by targeting key regulators of the cell cycle, such as cyclin D1 and cyclin-dependent kinase 4 (CDK4). nih.govnih.gov The mechanism often involves the deactivation of the PI3K/Akt signaling pathway and the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov

Another identified mechanism of anticancer action for some bromophenol derivatives is the inhibition of angiogenesis, which is the formation of new blood vessels that tumors need to grow and metastasize. The marine bromophenol Bis(2,3,6-tribromo-4,5-dihydroxybenzyl)ether (BTDE) has been shown to have an anti-angiogenesis effect by inhibiting the migration, invasion, and tube formation of human umbilical vein endothelial cells. mdpi.com

Enzymatic Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit a range of enzymes, highlighting their potential as therapeutic agents for various diseases.

Protein tyrosine kinases (PTKs) are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov Dysregulation of PTK activity is often associated with cancer and other diseases. nih.gov Bromophenol derivatives isolated from the marine brown alga Leathesia nana have demonstrated significant inhibitory activity against PTK, with some compounds showing inhibition ratios of 70% and 80%. mdpi.com The inhibition of PTKs by small molecules is a key strategy in the development of targeted cancer therapies. youtube.com

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. A series of synthetic bromophenol derivatives have been evaluated as PTP1B inhibitors. nih.gov One highly brominated compound, in particular, exhibited potent inhibitory activity against PTP1B with an IC50 value of 0.68 μmol/L, which was approximately fourfold more potent than the lead compound isolated from red algae. nih.gov This compound also demonstrated high selectivity against other protein tyrosine phosphatases such as TCPTP, LAR, SHP-1, and SHP-2. nih.gov

| Compound | PTP1B IC50 (μmol/L) | Reference |

|---|---|---|

| Bromophenol 4e (lead compound) | 2.42 | nih.gov |

| Highly Brominated Compound 4g | 0.68 | nih.gov |

Carbonic anhydrases are a family of enzymes involved in various physiological processes, including pH regulation and respiration. Novel synthetic bromophenol derivatives have shown strong inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.govtandfonline.comtandfonline.com The inhibition constants (Ki) for these compounds were in the low nanomolar range, with some derivatives being more effective against hCA I than the clinically used inhibitor acetazolamide (AZA). nih.govtandfonline.comtandfonline.com

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. A series of novel bromophenol derivatives have demonstrated effective AChE inhibition, with Ki values ranging from 6.54 ± 1.03 to 24.86 ± 5.30 nM. mdpi.com These compounds exhibited a competitive mode of inhibition. mdpi.com

| Enzyme | Compound Series | Inhibition Constant (Ki) Range | Reference |

|---|---|---|---|

| hCA I | Novel Bromophenols | 2.53 ± 0.25 to 25.67 ± 4.58 nM | mdpi.com |

| hCA II | Novel Bromophenols | 1.63 ± 0.11 to 15.05 ± 1.07 nM | mdpi.com |

| AChE | Novel Bromophenols | 6.54 ± 1.03 to 24.86 ± 5.30 nM | mdpi.com |

Thrombin is a crucial serine protease that plays a central role in the blood coagulation cascade. A bromophenol derivative isolated from the brown alga Leathesia nana was identified as a potent thrombin inhibitor, with an IC50 value of 1.03 nmol/L. nih.gov This compound was also shown to reduce the wet weight of thrombus in a dose-dependent manner in animal models of thrombosis. nih.gov

Anti-inflammatory Properties

Bromophenol derivatives have also been recognized for their anti-inflammatory activities. nih.govmdpi.com A bromophenol isolated from the red alga Polysiphonia morrowii was found to significantly decrease the release of lipopolysaccharide (LPS)-induced nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines. mdpi.com The mechanism of this anti-inflammatory action was attributed to the inhibition of the ROS-mediated ERK signaling pathway in macrophage cells. mdpi.com Another study on the protective effects of a bromophenol derivative against myocardial ischemia and reperfusion injury revealed that its anti-inflammatory activity involved the activation of the Akt-PGC1α-Sirt3 signaling pathway, which is important for mitochondrial biogenesis and antioxidant defense. mdpi.com

Antioxidative Properties

The antioxidant potential of phenolic compounds is a well-established area of research, and the introduction of bromine and amino groups to the phenol (B47542) ring can modulate this activity. While specific studies focusing exclusively on the antioxidative properties of this compound are limited, research on related bromophenol derivatives provides valuable insights into their potential for mitigating oxidative stress.

Derivatives of bromophenols have been investigated for their ability to scavenge free radicals and reduce oxidizing agents. For instance, studies on benzylic acid-derived bromophenols have demonstrated their efficacy as scavengers of 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. nih.gov The antioxidant activity of these compounds is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to stabilize free radicals. nih.gov

The reducing power of bromophenol derivatives has also been evaluated using ferric (Fe³⁺) and cupric (Cu²⁺) ion reduction assays. In these assays, the ability of the compound to donate an electron and reduce the metal ions is measured, indicating its antioxidant capacity. nih.gov The formation of a colored complex upon reduction of the metal ions allows for the quantification of this activity. nih.gov

Table 1: Antioxidant Activity of Selected Bromophenol Derivatives

| Compound/Derivative | Antioxidant Assay | Observed Effect |

|---|---|---|

| Benzylic acid-derived bromophenols | DPPH radical scavenging | Effective scavenging activity |

| Benzylic acid-derived bromophenols | ABTS radical scavenging | Effective scavenging activity |

| Benzylic acid-derived bromophenols | Ferric (Fe³⁺) reducing power | Strong reducing effects |

This table is generated based on data from studies on bromophenol derivatives and does not represent data specific to this compound.

Other Reported Biological Activities

Beyond their antioxidant potential, derivatives of this compound have been explored for a range of other biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity: Schiff base derivatives of 3-aminophenol have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. researchgate.netijddd.comresearchgate.net The results of these studies have shown that some of these derivatives exhibit good antimicrobial efficacy. researchgate.netijddd.comresearchgate.net

Anticancer Activity: The anticancer potential of bromophenol derivatives has been a significant area of investigation. nih.gov Hybrid molecules incorporating bromophenol moieties have been designed and synthesized, showing inhibitory activity against various human cancer cell lines. researchgate.netmdpi.com For example, some bromophenol hybrids have been found to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. researchgate.net The mechanism of action often involves the generation of reactive oxygen species (ROS) within the cancer cells, leading to cellular damage and death. researchgate.net

Enzyme Inhibition: Certain bromophenol derivatives have demonstrated inhibitory effects on various metabolic enzymes, suggesting their potential in treating diseases like diabetes. nih.gov Studies have shown that these compounds can inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. nih.gov By inhibiting these enzymes, the rate of glucose absorption can be slowed down, which is beneficial in managing blood sugar levels. nih.gov Furthermore, some bromophenol derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological evaluation of this compound and its derivatives has primarily been conducted through in vitro studies. These studies are crucial for understanding the cellular and molecular mechanisms underlying their biological activities.

In Vitro Studies: In vitro assays are fundamental in determining the biological potential of new compounds. For instance, the anticancer activity of bromophenol derivatives has been assessed using various human cancer cell lines in culture. researchgate.netmdpi.com The MTT assay is a common method used to evaluate the cytotoxic effects of these compounds on cancer cells. mdpi.com Flow cytometry analysis has been employed to study the effects of these derivatives on the cell cycle and to detect apoptosis. researchgate.net

The antimicrobial activity of 3-aminophenol derivatives has also been evaluated in vitro using methods like the agar diffusion method to determine the zone of inhibition against different microorganisms. mdpi.com

Applications in Advanced Materials and Chemical Biology

Development of Fluorescent Probes and Labels

The structural framework of 3-Amino-5-bromophenol is valuable in the design of fluorescent probes and labels. The amino group provides a reactive site for modification and attachment to other molecules, while the phenol (B47542) and bromine components can influence the photophysical properties, such as absorption and emission wavelengths, of the resulting fluorophore.

Researchers synthesize novel fluorescent dyes by incorporating the this compound moiety into larger heterocyclic systems. The electron-donating nature of the amino and hydroxyl groups can enhance the quantum yield and molar absorptivity of the dye. The bromine atom, through the heavy-atom effect, can also be exploited to modulate the fluorescence properties, including promoting intersystem crossing, which is useful in designing probes for specific sensing applications.

Table 1: Potential Modifications of this compound for Fluorescent Probe Development

| Functional Group | Potential Modification | Purpose |

| Amino Group | Acylation, Alkylation, Diazotization | Attachment to target molecules, formation of azo dyes |

| Hydroxyl Group | Etherification, Esterification | Tuning solubility and photophysical properties |

| Aromatic Ring | Suzuki or Stille coupling (at Bromine site) | Extension of conjugation, creating larger pi-systems |

Conjugation with Biomolecules for Chemical Biology Studies

The reactivity of the amino group in this compound allows for its covalent attachment, or conjugation, to various biomolecules, including proteins and peptides. This process is fundamental in chemical biology for creating tools to study biological processes within living systems.

For instance, after being incorporated into a fluorescent dye, the reactive amino group (or a derivative thereof) can be used to label a specific protein. This enables researchers to track the protein's location and interactions within a cell using fluorescence microscopy. The bromophenol component can also play a role in the design of photoaffinity labels, where upon photoactivation, a reactive species is generated that covalently binds to interacting partners, helping to identify protein-protein interactions.

Role as a Scaffold in the Design of Novel Bioactive Molecules

A scaffold in medicinal chemistry refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds with potential therapeutic activity. This compound serves as a valuable scaffold due to its multiple points for chemical modification.

The amino, hydroxyl, and bromo groups, along with the aromatic ring itself, can be independently modified to create a diverse range of derivatives. For example, the amino group can be converted into amides or sulfonamides, the hydroxyl group into ethers or esters, and the bromine atom can be replaced through various cross-coupling reactions. This versatility allows medicinal chemists to systematically alter the shape, size, and electronic properties of the molecule to optimize its binding to a specific biological target, such as an enzyme or a receptor. This approach is instrumental in the discovery of new drug candidates.

Potential in Biosensing and Diagnostic Tools

The electrochemical properties of this compound and its derivatives make them promising candidates for the development of biosensors and diagnostic tools. The phenol group can be electrochemically oxidized, and this redox activity can be harnessed for sensing applications.

In one potential biosensor design, a derivative of this compound could be immobilized on an electrode surface. When a target analyte, such as a specific enzyme or metabolite, interacts with this immobilized molecule, it could cause a measurable change in the electrochemical signal (e.g., a change in current or potential). This change can then be correlated to the concentration of the analyte. The ability to tailor the structure of this compound allows for the design of sensors with high selectivity and sensitivity for a wide range of biological targets.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Bioactivities and Therapeutic Potential

While derivatives of bromophenols have demonstrated significant potential as anticancer, antimicrobial, antidiabetic, and neuroprotective agents, the full extent of their bioactivities remains largely untapped. mdpi.commdpi.comjst.go.jpnih.gov Future research will focus on screening 3-amino-5-bromophenol and its novel derivatives against a broader array of biological targets. Bromophenols sourced from marine organisms are known to possess a variety of potent activities, including antioxidative, protein tyrosine kinase (PTK) inhibitory, and anti-inflammatory properties, which are areas ripe for further investigation. mdpi.comnih.gov

Research has shown that bromophenol derivatives can act as potent inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B), carbonic anhydrase, and acetylcholinesterase. mdpi.comnih.govnih.gov This inhibitory action is a key area of interest; for example, PTP1B inhibition is a therapeutic strategy for type 2 diabetes and obesity. mdpi.com The potential to modulate the activity of other key enzymes or cellular receptors is a significant avenue for future studies. For instance, some derivatives have shown the ability to induce apoptosis in cancer cells and interfere with biofilm formation in bacteria, suggesting complex mechanisms of action that warrant deeper investigation. The structural motifs of these compounds, particularly the presence of amino and bromine substituents, allow for interactions with macromolecules like proteins and nucleic acids through hydrogen and halogen bonding, influencing various biochemical pathways. This opens up possibilities for discovering compounds with novel mechanisms for treating a range of diseases.

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Future research in this area will likely explore several innovative approaches. Microwave-assisted synthesis has already proven effective for preparing related 3-amino-5-bromopyridine (B85033) derivatives, offering a facile and rapid method that avoids the need for metal catalysts or harsh thermal conditions. semanticscholar.org Sonochemical protocols also present a facile method for synthesis. scispace.com The development of novel catalytic systems, such as zinc-promoted reactions or palladium-catalyzed cross-coupling, could provide more efficient and selective pathways to complex derivatives. msu.eduarchivesofmedicalscience.com Additionally, flow chemistry techniques could be employed to enable continuous, scalable, and safer production of these compounds. The emphasis will be on creating synthetic strategies that are not only high-yielding but also environmentally benign, utilizing less hazardous reagents and solvents and minimizing energy consumption. msu.edud-nb.info

Advanced Computational Studies for Rational Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. researchgate.net For this compound derivatives, these methods can provide profound insights into structure-activity relationships (SARs) and guide the rational design of new compounds with enhanced potency and selectivity. mdpi.com

Advanced computational techniques are being increasingly applied. Molecular docking studies, using tools like AutoDock Vina, can predict the binding modes of derivatives within the active sites of target proteins, such as kinase ATP pockets. Quantum mechanics methods like Density Functional Theory (DFT) can be used to calculate the electronic properties and reactivity of the molecules, offering a deeper understanding of their chemical behavior.

Furthermore, molecular dynamics (MD) and steered molecular dynamics (SMD) simulations can elucidate the dynamic interactions between a ligand and its receptor, revealing the mechanism of binding and unbinding. researchgate.net These simulations help in evaluating binding energetics and predicting the stability of the drug-receptor complex. researchgate.net By combining these in silico approaches, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. This computational-driven optimization is crucial for refining lead compounds to improve their efficacy and pharmacokinetic profiles. researchgate.netbau.edu.tr

Clinical and Preclinical Development of Derivatives

Translating promising laboratory findings into clinically approved therapies is a long and rigorous process. Several derivatives of bromophenol have shown significant potential in preclinical studies. For example, compounds incorporating an indolin-2-one moiety have demonstrated potent anticancer activity against a range of human cancer cell lines, including A549 (lung), HepG2 (liver), and HeLa (cervical). mdpi.comresearchgate.net A wound-healing assay even showed that one such derivative could inhibit the migration of cancer cells, suggesting a potential to inactivate invasion and metastasis. mdpi.comresearchgate.net

Other derivatives have exhibited potent antitubercular activity against Mycobacterium tuberculosis, including multidrug-resistant strains. jst.go.jp In the context of metabolic diseases, PTP1B inhibitors derived from bromophenols have been shown to ameliorate palmitate-induced insulin (B600854) resistance in C2C12 myotube cell models. mdpi.com

The next critical step is to advance these lead compounds through formal preclinical development. This involves comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties. Investigating metabolic stability in human liver microsomes and cytotoxicity against normal cell lines are key components of this process. Compounds that demonstrate a favorable preclinical profile may then progress to in vivo animal studies to evaluate their efficacy and safety, with the ultimate goal of entering human clinical trials. The development of Sunitinib, an indolin-2-one derivative approved for treating certain cancers, serves as a successful example of this pathway. mdpi.com

Integration into Multidisciplinary Research Initiatives

The full therapeutic and industrial potential of this compound can only be realized through integrated, multidisciplinary research. The diverse applications of its derivatives, spanning from medicinal chemistry to material science, necessitate collaboration among experts from various fields. Chemists are needed to devise novel synthetic routes, while pharmacologists and biologists are essential for evaluating biological activity and elucidating mechanisms of action. jst.go.jpnih.gov

Computational scientists play a crucial role in rational drug design and optimization. researchgate.netbau.edu.tr Furthermore, as promising compounds move towards clinical application, the expertise of toxicologists, clinicians, and formulation scientists becomes vital. Such collaborations can create a synergistic effect, accelerating the pace of discovery and development. For instance, a project aimed at developing a new anticancer drug would benefit from a team comprising synthetic chemists, cancer biologists, computational modelers, and clinical oncologists. This integrated approach ensures that all facets of drug development, from initial design to potential clinical use, are considered, maximizing the chances of translating fundamental research into meaningful health outcomes. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。